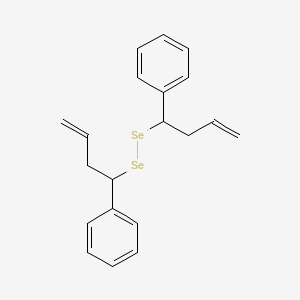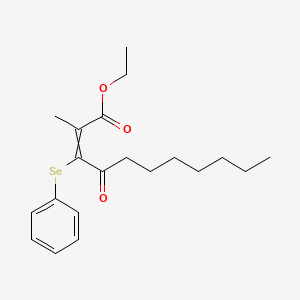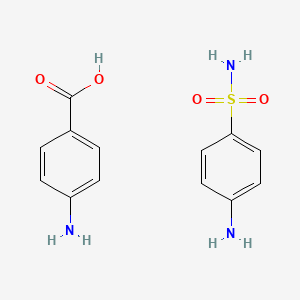![molecular formula C13H14O B14180773 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan CAS No. 851385-98-3](/img/structure/B14180773.png)
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is a complex organic compound with a unique structure that includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan typically involves multistep organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of condensation reactions with malononitrile and aromatic aldehydes to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Although not widely used industrially, its derivatives may have applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : Another compound with a related structure, used in various organic synthesis reactions .
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is unique due to its specific ring system and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
851385-98-3 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8-tetraene |
InChI |
InChI=1S/C13H14O/c1-2-4-11-7-10(3-1)8-12-5-6-14-13(12)9-11/h5-6,8-9H,1-4,7H2 |
Clave InChI |
WOIFFGXQQUHREX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC3=C(C=CO3)C=C(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)


![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
